molecular formula C15H21FN2O3 B12875614 [2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester

[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B12875614
M. Wt: 296.34 g/mol
InChI Key: BNMGDXIFURBOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound It is characterized by the presence of a fluoro-substituted phenyl group, a carbamoyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 2-fluoro-4-methyl aniline with ethyl chloroformate to form the intermediate 2-(2-fluoro-4-methyl-phenylcarbamoyl) ethyl chloroformate. This intermediate is then reacted with tert-butyl alcohol under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and specificity, while the carbamoyl and ester groups facilitate its transport and stability within biological systems. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • [2-(2-Chloro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
  • [2-(2-Bromo-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
  • [2-(2-Methyl-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester

Uniqueness: The presence of the fluoro group in [2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester imparts unique properties, such as increased metabolic stability and enhanced binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl N-[3-(2-fluoro-4-methylanilino)-3-oxopropyl]carbamate

InChI

InChI=1S/C15H21FN2O3/c1-10-5-6-12(11(16)9-10)18-13(19)7-8-17-14(20)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

BNMGDXIFURBOFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCNC(=O)OC(C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.